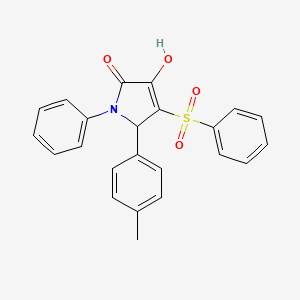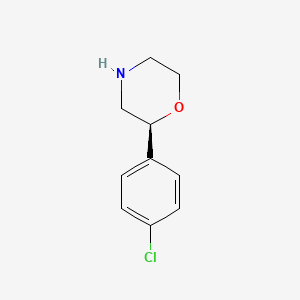
(2S)-2-(4-chlorophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S)-2-(4-chlorophenyl)morpholine” is a chemical compound. It is a morpholine derivative with a 4-chlorophenyl group attached to it . The molecular formula of this compound is C10H12ClNO .
Molecular Structure Analysis
The molecular structure of “(2S)-2-(4-chlorophenyl)morpholine” consists of a morpholine ring, which is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. Attached to this ring is a 4-chlorophenyl group .Physical And Chemical Properties Analysis
“(2S)-2-(4-chlorophenyl)morpholine” is a pale yellow crystalline powder . It has a molecular weight of 197.66 . The melting point ranges from 71.0 to 75.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Chemical Synthesis and Characterization : The synthesis and characterization of compounds involving morpholine derivatives have been extensively studied. For instance, complexes containing morpholine, such as [CoIII(salophen)(amine)2]ClO4, where amine includes morpholine, have been synthesized and characterized to understand their structural properties and potential applications in catalysis and materials science (Amirnasr et al., 2001).
Crystal Structure Analysis : The crystal structure of dimethomorph, a compound incorporating the morpholine moiety, has been analyzed to reveal its molecular geometry and interactions, contributing to the understanding of its fungicidal activities (Kang et al., 2015).
Biological and Pharmacological Applications
Lysosome-Targetable Fluorescent Probes : Research into morpholine derivatives has led to the development of effective chemosensors for trivalent metal ions like Fe3+, Al3+, and Cr3+, with applications in biological imaging and diagnostics. A specific study focused on N-p-chlorophenyl-4-(2-aminoethyl)morpholine-1,8-naphthalimide as a lysosome-targeted fluorometric sensor, highlighting the utility of morpholine derivatives in cellular imaging and metal ion detection (Ye et al., 2019).
Src Kinase Inhibition : Morpholine derivatives have been optimized as potent inhibitors of Src kinase activity, a critical target in cancer research. These compounds show promise in inhibiting Src-mediated cell proliferation, showcasing the therapeutic potential of morpholine-based compounds in oncology (Boschelli et al., 2001).
Materials Science
- Electron Transport Materials : Morpholine derivatives have been investigated for their potential in improving the properties of electron transport materials used in organic light-emitting diodes (OLEDs). A study on the modulation of hydrogen bonds in 1,10-phenanthroline derivatives, for instance, has led to the development of materials with high thermal stability, large electron mobility, and excellent doping ability, underscoring the significance of morpholine in advanced materials science (Bin et al., 2020).
Safety and Hazards
This compound is toxic in contact with skin and harmful if swallowed. It causes skin irritation and serious eye irritation . Safety measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and calling a poison center/doctor if you feel unwell .
Eigenschaften
IUPAC Name |
(2S)-2-(4-chlorophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGMDOVGFNZDLQ-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-chlorophenyl)morpholine | |
CAS RN |
1820574-65-9 |
Source


|
| Record name | (2S)-2-(4-chlorophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2959712.png)
![1-(3,4-dimethylphenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2959713.png)
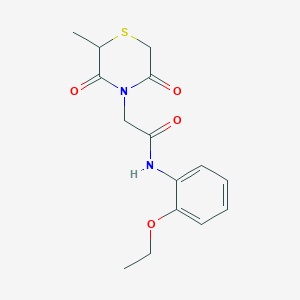
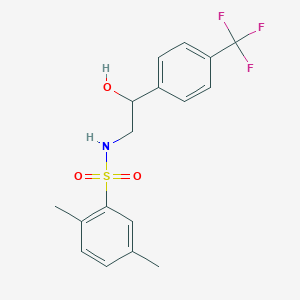
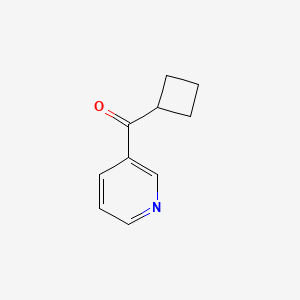
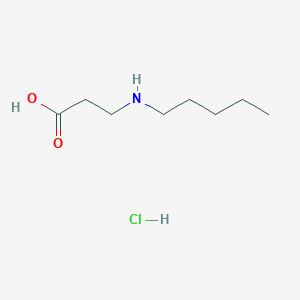
![N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2959721.png)


![3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2959726.png)

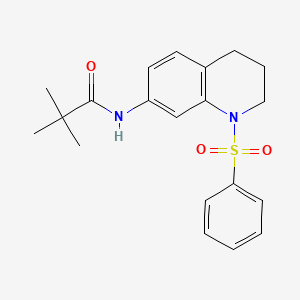
![5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2959733.png)
